

Laboratory preparation of nicotinic anhydride detailed protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nicotinic anhydride	
Cat. No.:	B1678761	Get Quote

Application Note: Laboratory Synthesis of Nicotinic Anhydride

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the laboratory preparation of **nicotinic anhydride**, a valuable reagent in organic synthesis, particularly for the preparation of nicotinic acid esters.[1] The primary method described is based on the reaction of nicotinic acid with phosgene in the presence of triethylamine, a procedure noted for its simplicity and high yield.[2] An alternative method utilizing thionyl chloride is also discussed.

Overview of Synthetic Routes

The synthesis of **nicotinic anhydride** can be achieved through several pathways. Historically, it was prepared by reacting nicotinoyl chloride with sodium nicotinate.[2][3] More modern and efficient methods avoid the difficult isolation of the acid chloride.[3] The featured protocol employs a one-pot reaction of nicotinic acid with phosgene and triethylamine in benzene, which is praised for its simplicity and high yields.[2] An alternative high-yield method involves the reaction of nicotinic acid with thionyl chloride in an inert, high-boiling solvent like nitrobenzene to form nicotinyl chloride hydrochloride, which is then treated to yield the anhydride.[3][4]

Experimental Protocol: Phosgene Method

Methodological & Application





This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and detailed execution.[2]

2.1 Materials and Equipment

- Reagents: Nicotinic acid, Triethylamine (freshly distilled), 12.5% Phosgene in benzene,
 Benzene (anhydrous), Cyclohexane.
- Glassware: Three-necked round-bottomed flask, sealed mechanical stirrer (e.g., Hershberg stirrer), dropping funnel with pressure-equalizing tube, Claisen head, thermometer, condenser, calcium chloride drying tube, Büchner funnel, rotary evaporator.
- Safety Equipment: Fume hood, appropriate personal protective equipment (gloves, safety glasses, lab coat).

2.2 Safety Precautions

- Phosgene is extremely toxic. This entire procedure must be conducted in a well-ventilated fume hood. All glassware should be decontaminated after use.
- Benzene is a carcinogen and is flammable. Handle with care and avoid inhalation or skin contact.
- Triethylamine is corrosive and flammable. Use in a well-ventilated area.
- Nicotinic anhydride is highly sensitive to moisture; all glassware must be thoroughly dried in an oven (e.g., at 200°C overnight) before use.[2]

2.3 Step-by-Step Procedure

- Apparatus Setup: Assemble a three-necked, round-bottomed flask with a sealed stirrer, a
 dropping funnel, and a stillhead connected to a condenser.
- Azeotropic Drying: Place 10.0 g (0.081 mole) of nicotinic acid and 200 ml of anhydrous benzene into the flask. Heat the mixture to distill off approximately 75 ml of benzene to remove any trace moisture.[2]



- Reaction Setup: Replace the stillhead with a Claisen head fitted with a thermometer and a calcium chloride drying tube. Cool the suspension to 5°C using an ice bath while stirring.[2]
- Addition of Triethylamine: Add 8.65 g (0.086 mole, 5% excess) of freshly distilled triethylamine to the cold suspension all at once. This should result in a clear solution.[2]
- Addition of Phosgene: While maintaining the temperature at or below 7°C, add 34 g of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) through the dropping funnel. Triethylamine hydrochloride will precipitate immediately.[2]
- Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.
- Isolation of Crude Product: Filter the reaction mixture and wash the collected triethylamine hydrochloride cake with two 5-ml portions of cold benzene. Combine the filtrate and washes and evaporate to dryness on a rotary evaporator at low temperature.[2]
- First Crystallization: Simmer the dry residue with 75 ml of anhydrous benzene and filter the hot mixture to remove any remaining triethylamine hydrochloride. Allow the filtrate to stand at 20°C for 2-3 hours. Collect the crystalline product on a filter, wash with two 4-ml portions of cold anhydrous benzene, and dry under vacuum. This yields the first crop of **nicotinic** anhydride.[2]
- Second Crystallization: Take the combined filtrate and washes from the first crystallization and evaporate to dryness. Simmer the residue with 175 ml of a 2:3 benzene-cyclohexane mixture and filter the hot solution to remove any insoluble material. Store the filtrate at 5°C for 18 hours. Collect the resulting crystalline deposit, wash with 3 ml of the cold benzene-cyclohexane mixture, and dry under vacuum to obtain a second crop of the product.[2]

Data Presentation

Table 1: Reagents and Yields for the Phosgene Method.[2]



Parameter	Value	Notes
Nicotinic Acid	10.0 g (0.081 mole)	Starting material
Triethylamine	8.65 g (0.086 mole)	5% molar excess
Phosgene	4.25 g (0.043 mole)	5% molar excess (from 34g of 12.5% soln.)
Reaction Temperature	5–7°C	During addition of reagents
Yield (First Crop)	6.25 g (68%)	Crystalline product from benzene
Yield (Second Crop)	2.4 g (25%)	Crystalline product from benzene/cyclohexane
Total Yield	8.05–8.65 g (87–93%)	Combined yield
Melting Point	122–125°C	Reported melting point of the product

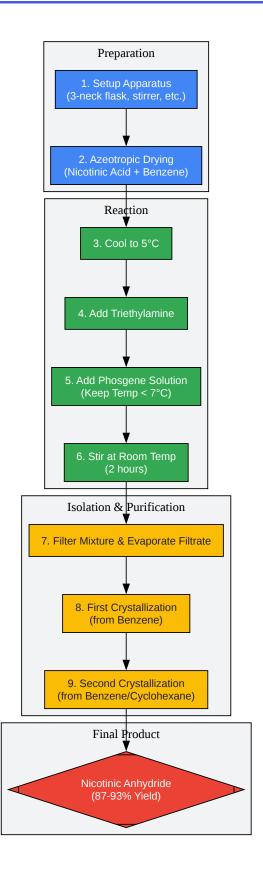
Table 2: Effect of Solvent on Yield for the Thionyl Chloride Method.[3]

Solvent	Yield of Nicotinic Anhydride
Nitrobenzene	Excellent
Deodorized Kerosene	Good
Xylene	Fair
Benzene	Poor

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the laboratory preparation of **nicotinic anhydride** using the phosgene method.





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Caption: Workflow for the synthesis of **nicotinic anhydride** via the phosgene method.



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- To cite this document: BenchChem. [Laboratory preparation of nicotinic anhydride detailed protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678761#laboratory-preparation-of-nicotinic-anhydride-detailed-protocol]

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